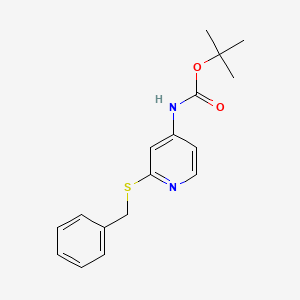
3-(Naphthalen-2-yl)Isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Naphthalen-2-yl)isonicotinic acid (3-NINA) is an organic compound belonging to the family of isonicotinic acids. It is a white, crystalline solid with a molecular weight of 212.22 g/mol and a melting point of 182-184°C. 3-NINA has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, in biochemical and physiological studies, and in laboratory experiments.
科学的研究の応用
3-(Naphthalen-2-yl)Isonicotinic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as imidazole derivatives, quinoline derivatives, and nitrofuran derivatives. It has also been used in the study of biochemical and physiological processes, such as the inhibition of enzymes and the regulation of gene expression. 3-(Naphthalen-2-yl)Isonicotinic acid, 95% has also been used in laboratory experiments to study the effects of various compounds on biological systems.
作用機序
The exact mechanism of action of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It may also act as an agonist or antagonist of certain hormones or neurotransmitters.
Biochemical and Physiological Effects
3-(Naphthalen-2-yl)Isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It has also been shown to regulate the expression of certain genes. In addition, it has been shown to have an effect on the activity of certain hormones and neurotransmitters.
実験室実験の利点と制限
The use of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, and it is not toxic in low concentrations. On the other hand, there are some limitations to the use of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% in laboratory experiments. It is not very soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of light or oxygen.
将来の方向性
There are a number of potential future directions for the use of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% in scientific research. These include the study of its effects on other enzymes, hormones, and neurotransmitters, as well as the use of 3-(Naphthalen-2-yl)Isonicotinic acid, 95% in the synthesis of other compounds. In addition, 3-(Naphthalen-2-yl)Isonicotinic acid, 95% could be used to study the effects of various compounds on biological systems, and it could be used to develop new drugs and therapies. Finally, 3-(Naphthalen-2-yl)Isonicotinic acid, 95% could be used to study the effects of environmental pollutants on biological systems.
合成法
3-(Naphthalen-2-yl)Isonicotinic acid, 95% can be synthesized from naphthalene and isonicotinic acid in a two-step process. The first step involves the reaction of naphthalene with isonicotinic acid in the presence of a base, such as potassium hydroxide. This reaction produces the desired 3-(Naphthalen-2-yl)Isonicotinic acid, 95% product, as well as other byproducts. The second step involves the purification of the 3-(Naphthalen-2-yl)Isonicotinic acid, 95% product from the byproducts. This can be done by recrystallization, column chromatography, or other methods.
特性
IUPAC Name |
3-naphthalen-2-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-10-15(14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMPCHUKABOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540641 |
Source


|
| Record name | 3-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100004-78-2 |
Source


|
| Record name | 3-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nitro-6,7-dihydropyrazolo[1,5-a]pyridine](/img/structure/B6301653.png)
![(S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6301660.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole, 97% (99% ee)](/img/structure/B6301670.png)

![[2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone](/img/structure/B6301681.png)







